(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy-methoxy-nitrophenyl group, and a pyrazolone core
Properties
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-10-14(18(24)21(20-10)13-5-3-12(19)4-6-13)7-11-8-15(22(25)26)17(23)16(9-11)27-2/h3-9,23H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXYPCRUXJXEOY-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the bromophenyl and hydroxy-methoxy-nitrophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
(4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl and nitrophenyl groups can interact with biological macromolecules, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-(4-Chlorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- (4E)-1-(4-Fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The uniqueness of (4E)-1-(4-Bromophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
